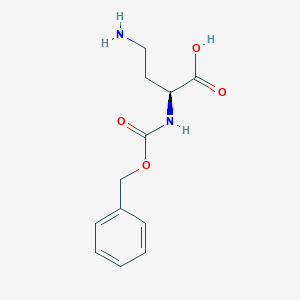

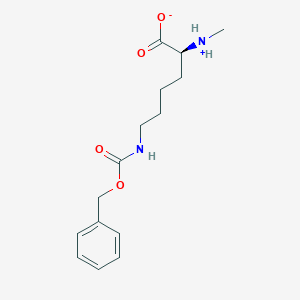

(S)-6-(((Benzyloxy)carbonyl)amino)-2-(methylamino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

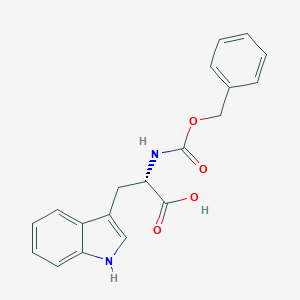

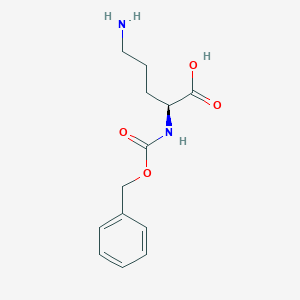

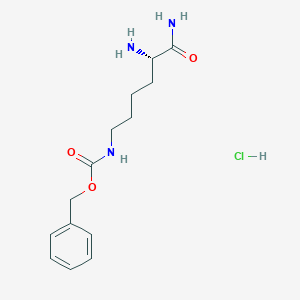

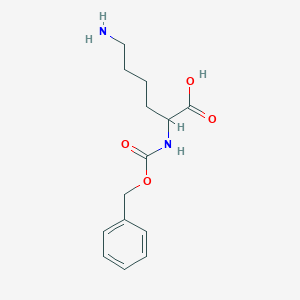

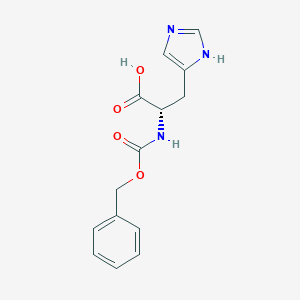

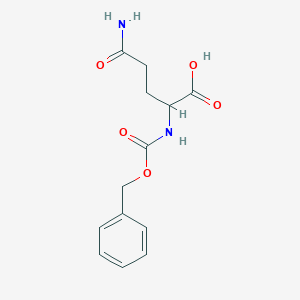

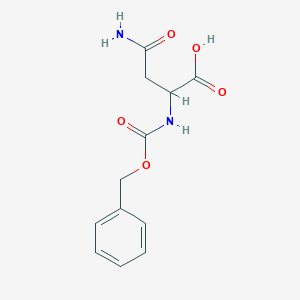

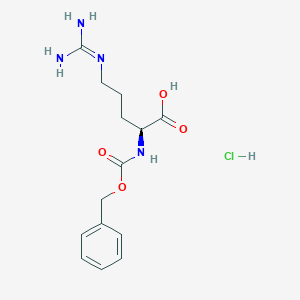

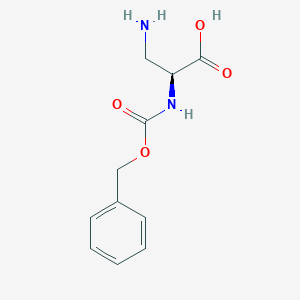

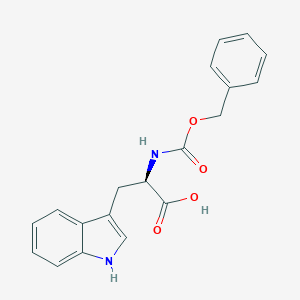

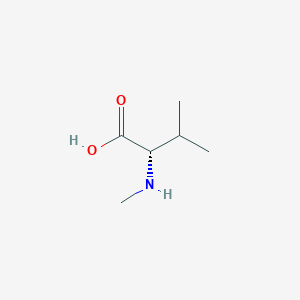

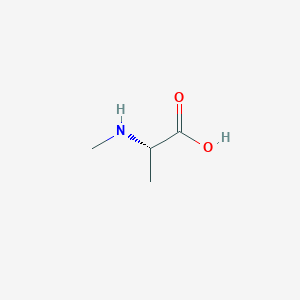

The compound is a complex organic molecule that likely contains an amino acid backbone based on the “amino” and “hexanoic acid” components of the name . It also seems to have a benzyloxy carbonyl group, which is a common protecting group in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through carbonylation reactions . These reactions are atom-efficient and can convert a variety of substrates into valuable carbonylated products .Chemical Reactions Analysis

Again, specific reactions involving this compound are not known. But, α,β-unsaturated carbonyl compounds, which this compound may be a type of, are key building blocks in organic chemistry . They can undergo a variety of reactions, including carbonylation .Applications De Recherche Scientifique

Subheading Radiolabeling for Neuroprotection Studies

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) has shown promise as a neuroprotective drug. It has been successfully labeled with C-11, demonstrating high yield and purity. Positron Emission Tomography (PET) studies on rats indicated substantial accumulation of MMMHC in cortical brain areas, signifying its potential for neuroprotective applications. This also highlights its ability to cross the blood-brain barrier and localize in specific brain regions, a crucial feature for neuroprotective agents (Yu et al., 2003).

Understanding Aromatic Acid Interactions

Subheading Aromatic Acid Mixture Detection and Interaction

A study explored the detection of mixtures of homologous carboxylic acids and their interaction with unrelated compounds. It focused on how carbon-chain length impacts the mixture summation among these acids, particularly when mixed with other odorants significantly different in structure and odor character. The findings indicate that carbon-chain length not only influences summation with other carboxylic acids but also with some unrelated compounds, revealing the intricate nature of odor detection and interaction at the molecular level (Miyazawa et al., 2009).

Potential Applications in Parkinson's Disease

Subheading Therapeutic Potential in Neurodegenerative Diseases

A natural quinoline alkaloid, synthesized from deep-sea-derived fungus, demonstrated neuroprotective properties in a Caenorhabditis elegans Parkinson's disease model. This compound ameliorated dopaminergic neurodegeneration and restored behavioral defects induced by neurotoxins. It modulated the formation of neurotoxic α-synuclein oligomers, suggesting its potential as a therapeutic agent for Parkinson's disease (Lee et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDYEFFDBXIBKT-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-(((Benzyloxy)carbonyl)amino)-2-(methylamino)hexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.